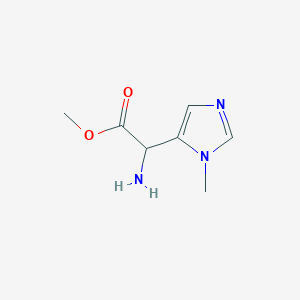
3-Azido-4-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-4-chloropyridine is a chemical compound that contains an azide group and a chlorine atom attached to a pyridine ring . It is part of a broader class of compounds known as azides, which are characterized by the presence of the N3 group . Azides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
Synthesis Analysis
The synthesis of 3-Azido-4-chloropyridine or similar compounds often involves nucleophilic substitution reactions . For instance, the reaction of the tetrazolediazonium ion with malonic acid dinitrile and nitroacetonitrile leads to the formation of 3-azido-5-amino-1,2,4-triazine derivatives . Another example is the synthesis of azide-modified nucleosides from 2’,3’-protected ribonucleosides using PPh3 and CBr4 as halogenating agents .Molecular Structure Analysis
The molecular structure of 3-Azido-4-chloropyridine is characterized by the presence of an azide group (N3) and a chlorine atom attached to a pyridine ring . The azide group is a linear triatomic anion (N3-) and is considered a functional group in organic chemistry .Chemical Reactions Analysis
3-Azido-4-chloropyridine, like other azides, can participate in various chemical reactions. For instance, it can undergo a domino reaction, which involves a sequence of reactions such as salt formation, cyclization, and nucleophilic substitution . The reactivity of azides can be influenced by many factors, including the nature of the nucleophile, reaction conditions, and solvent .Aplicaciones Científicas De Investigación
Synthesis and Reactions
Synthesis: 3-Azido-4-chloropyridine (C₅H₃ClN₄) is synthesized by reacting pyrrole with dichlorocarbene, yielding dichlorocyclopropane as an intermediate, followed by ring expansion .
Reactions:- Nucleophilic Substitution : The azide group (N₃) at the 3-position makes C₃’ the preferred site for nucleophilic attacks. This property is useful in various synthetic transformations .
Mecanismo De Acción
Target of Action
3-Azido-4-chloropyridine is a halogenated derivative of pyridine . It is an organohalide and is primarily used as an intermediate in many chemical reactions It’s worth noting that halogenated pyridines are highly reactive towards nucleophilic attack due to their electron-deficient nature .
Mode of Action
It’s known that the reactivity of substituted pyridines is different from that of the parent molecule due to steric interactions that occur during the breaking of the c–p bond . This suggests that 3-Azido-4-chloropyridine may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that halogenated pyridines can be used as building blocks in the synthesis of chemically relevant organic compounds . This suggests that 3-Azido-4-chloropyridine may affect various biochemical pathways depending on the specific targets it interacts with.
Pharmacokinetics
The molecular weight of chloropyridine, a related compound, is 113545 g/mol , which may influence its bioavailability.
Result of Action
A study on a related compound, 3′-azido-2′,3′-dideoxythymidine (azt), showed that chronic exposure of this compound to cancer cells induced a senescent phenotype and reduced tumorigenicity
Action Environment
It’s known that the decomposition of the pyridine ring in chloropyridine, a related compound, is considerably slowed by the addition of a halogen moiety . This suggests that environmental factors such as temperature and pH may influence the stability and action of 3-Azido-4-chloropyridine.
Safety and Hazards
While specific safety and hazard information for 3-Azido-4-chloropyridine is not available in the search results, azides are generally known to be hazardous due to their high reactivity and sensitivity to heat and mechanical shock . They should be handled with care, and appropriate safety measures should be taken when working with these compounds .
Direcciones Futuras
The future directions for the research and application of 3-Azido-4-chloropyridine and similar compounds could involve their use in the synthesis of new pharmaceuticals and high-energy materials . The azide group in these compounds can be used for bioorthogonal labeling and functionalization, making them useful tools in various fields of chemistry .
Propiedades
IUPAC Name |
3-azido-4-chloropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-2-8-3-5(4)9-10-7/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYBVIVJPIXWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2831682.png)



![(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2831691.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isobutyramide](/img/structure/B2831695.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2831696.png)
![cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hcl](/img/structure/B2831698.png)
![Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2831699.png)